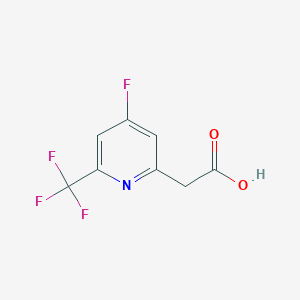
4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to metabolic degradation. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring using reagents like trifluoromethyl iodide (CF3I) and a base .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods such as the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination . This method is favored for its efficiency and ability to produce large quantities of fluorinated pyridines.
化学反应分析
Types of Reactions
4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Uniqueness
4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
生物活性
4-Fluoro-2-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4F4NO2. Its structure includes a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, contributing to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H4F4N O2 |
| Molecular Weight | 195.1 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing cell membrane permeability, which is crucial for antimicrobial efficacy. Specific assays have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Studies show that it can scavenge free radicals, reducing oxidative stress in cellular environments. This activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes radical species .
Inhibition of Enzymatic Activity
Fluorinated compounds often exhibit unique interactions with enzymes. For instance, the introduction of fluorine atoms can modulate the binding affinity and selectivity towards specific targets such as histone deacetylases (HDACs). Research has demonstrated that fluorinated pyridine derivatives can inhibit HDAC activity, which is relevant in cancer treatment .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various fluorinated compounds, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, showcasing its potential as an effective antimicrobial agent.
Investigation of Antioxidant Mechanism
A detailed investigation into the antioxidant mechanism revealed that the compound effectively reduces lipid peroxidation in vitro. The study utilized rat liver microsomes to evaluate the protective effects against oxidative damage, demonstrating a significant reduction in malondialdehyde (MDA) levels when treated with the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of fluorine enhances the compound's ability to donate electrons and scavenge free radicals.
- Enzyme Inhibition : Fluorination can alter binding affinities and enhance selectivity towards specific enzymes, particularly in cancer-related pathways.
- Increased Lipophilicity : The trifluoromethyl group increases membrane permeability, facilitating better interaction with cellular targets.
属性
分子式 |
C8H5F4NO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC 名称 |
2-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-4-1-5(3-7(14)15)13-6(2-4)8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI 键 |
HWVMOUDKRPRQAN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















